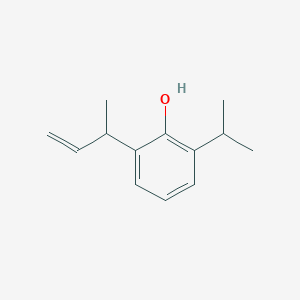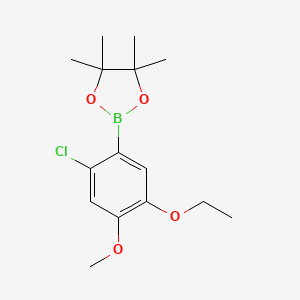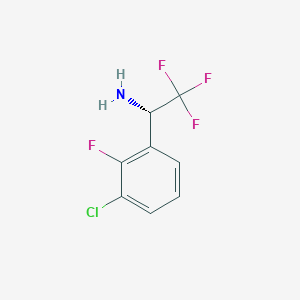
3-(o-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of o-tolylamidoxime with an appropriate carboxylic acid derivative under acidic conditions. For instance, the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts can facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-throughput synthesis techniques, such as peptide coupling followed by high-temperature cyclization, can be employed to produce large quantities of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde .
Chemical Reactions Analysis
Types of Reactions: 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: Formation of 3-o-Tolyl-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but without the o-tolyl group.
1,3,4-Oxadiazole: Another isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: A regioisomer with a different arrangement of nitrogen and oxygen atoms.
Uniqueness: 3-o-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the o-tolyl group, which enhances its chemical reactivity and potential applications. The specific arrangement of atoms in the oxadiazole ring also contributes to its distinct properties and biological activities.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)14-12-10/h2-6H,1H3 |
InChI Key |
NDBIKQQFNLIQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)

![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)



![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)



